1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine, also known as EPM, is a chemical compound that belongs to the class of phenethylamines. It is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been extensively studied for its potential applications in various fields of research. It has been found to have significant anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have potential applications in the field of drug discovery due to its ability to interact with various receptors in the brain.
Wirkmechanismus
The mechanism of action of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine is not fully understood. However, it has been found to interact with various receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT2A receptor, and sigma-1 receptor. It has also been found to inhibit the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, leading to increased levels of neurotransmitters such as acetylcholine and dopamine.
Biochemical and Physiological Effects:
1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have significant biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have significant antioxidant properties, leading to a reduction in oxidative stress and cell damage. 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has also been found to have analgesic properties, reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine in lab experiments is its cost, which can be relatively high compared to other compounds.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine. One of the potential applications of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine has been found to have potential applications in the treatment of cancer due to its anti-inflammatory and antioxidant properties. Further studies are needed to fully understand the mechanism of action of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine and its potential applications in various fields of research.
Conclusion:
In conclusion, 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine, or 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. It has been found to have significant anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with 4-methylbenzylamine in the presence of reducing agents such as sodium borohydride. The reaction yields 1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine as a white crystalline solid with a purity of over 98%.
Eigenschaften
Produktname |
1-(2-ethoxy-3-methoxyphenyl)-N-(4-methylbenzyl)methanamine |
---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-[(2-ethoxy-3-methoxyphenyl)methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C18H23NO2/c1-4-21-18-16(6-5-7-17(18)20-3)13-19-12-15-10-8-14(2)9-11-15/h5-11,19H,4,12-13H2,1-3H3 |
InChI-Schlüssel |
AEJRAYPLXHCOJG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1OC)CNCC2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC1=C(C=CC=C1OC)CNCC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.